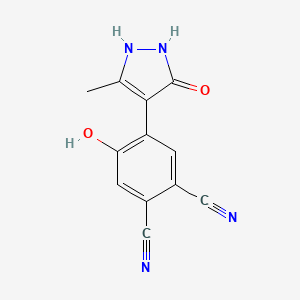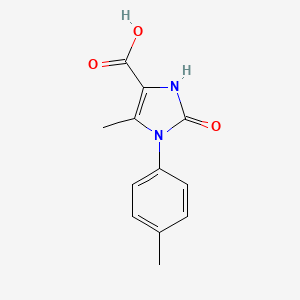![molecular formula C12H10N4O3 B11045509 5-(3,4-Dimethoxyphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B11045509.png)
5-(3,4-Dimethoxyphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3,4-Dimethoxyphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine: is a heterocyclic compound with an intriguing structure. Let’s break it down:
5-(3,4-Dimethoxyphenyl): This part refers to a phenyl ring substituted with two methoxy (OCH₃) groups at positions 3 and 4.
[1,2,5]oxadiazolo[3,4-b]pyrazine: The core structure consists of an oxadiazole ring fused with a pyrazine ring. The numbering indicates the positions of the nitrogen atoms in the rings.
Vorbereitungsmethoden
Synthetic Routes:: Several synthetic approaches lead to this compound. Notably, direct C-H bond functionalization reactions have been explored. These methods allow for efficient construction of the [1,2,5]oxadiazolo[3,4-b]pyrazine scaffold.
Reaction Conditions:: The specific reaction conditions depend on the chosen synthetic route. Researchers have employed various reagents and catalysts to achieve the desired transformation.
Industrial Production:: While industrial-scale production details may vary, laboratories typically optimize the most efficient synthetic route for large-scale synthesis.
Analyse Chemischer Reaktionen
Reactivity::
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various derivatives.
Reduction: Reduction processes yield reduced forms of the compound.
Substitution: Substituents on the phenyl ring can be modified via substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Various electrophiles (e.g., halogens, acyl chlorides) participate in substitution reactions.
Major Products:: The specific products depend on the reaction conditions and substituents. Researchers have synthesized diverse derivatives with altered properties.
Wissenschaftliche Forschungsanwendungen
Chemistry::
Materials Science: The compound’s unique structure makes it interesting for designing functional materials.
Catalysis: It may serve as a catalyst or ligand in chemical transformations.
Drug Discovery: Researchers explore its potential as a scaffold for novel drug candidates.
Biological Activity: Investigations focus on its interactions with biological targets.
Energetic Materials: Some derivatives exhibit energetic properties.
Materials Engineering: Applications in polymers, coatings, and electronic devices.
Wirkmechanismus
The compound’s mechanism of action depends on its specific application. It may interact with enzymes, receptors, or cellular pathways. Further studies are needed to elucidate these details.
Vergleich Mit ähnlichen Verbindungen
While 5-(3,4-Dimethoxyphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine is unique, let’s briefly mention similar compounds:
[1,2,5]oxadiazolo[3,4-b]pyrazine derivatives: Explore related structures.
Other heterocyclic compounds: Compare properties and applications.
Eigenschaften
Molekularformel |
C12H10N4O3 |
|---|---|
Molekulargewicht |
258.23 g/mol |
IUPAC-Name |
5-(3,4-dimethoxyphenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine |
InChI |
InChI=1S/C12H10N4O3/c1-17-9-4-3-7(5-10(9)18-2)8-6-13-11-12(14-8)16-19-15-11/h3-6H,1-2H3 |
InChI-Schlüssel |
JDCRAURTDHLKOY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)C2=NC3=NON=C3N=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3'-phenyl-5,6-dihydro-4H,4'H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B11045439.png)
![5,5,7,9-tetramethyl-6,7-dihydro-1H,5H-[1,3]oxazino[5,4,3-ij]quinoline-1,3-dione](/img/structure/B11045447.png)

![N-(1,3-benzodioxol-5-ylmethyl)-5-oxo-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B11045462.png)

![4-(1,3-benzodioxol-5-ylcarbonyl)-5-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11045473.png)
![methyl (2E)-[4-(4-ethoxyphenyl)-5-(morpholin-4-yl)-3-oxothiophen-2(3H)-ylidene]ethanoate](/img/structure/B11045481.png)

![1-cycloheptyl-4-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11045492.png)
![Ethyl 5-{3-[(furan-2-ylmethyl)amino]-1-(3-hydroxy-4-methoxyphenyl)-3-oxopropyl}-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B11045493.png)
![7-(3-Hydroxy-4-methoxyphenyl)-2-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11045505.png)
![N-[1-(13-Dimethyl-1H-pyrazol-4-YL)ethyl]prop-2-ynamide](/img/structure/B11045510.png)
![3-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-hydroxy-1-phenyl-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium](/img/structure/B11045512.png)